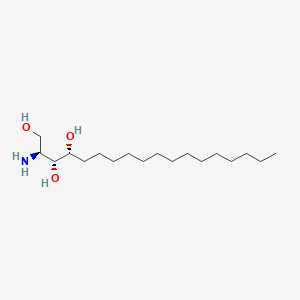

D-xylo-Phytosphingosine

Description

Overview of Sphingolipids and Sphingoid Bases in Eukaryotic Biology

Sphingolipids are a class of lipids characterized by a backbone of a sphingoid base, an aliphatic amino alcohol. wikipedia.org Discovered in the 1870s in brain extracts, their name is derived from the mythological sphinx, reflecting their once enigmatic nature. wikipedia.org In eukaryotic organisms, sphingolipids are not merely structural components of cell membranes; they are also critical players in a vast array of cellular processes. nih.govresearchgate.net These include signal transduction, cell recognition, cell growth, differentiation, and apoptosis (programmed cell death). wikipedia.orgnih.gov

The fundamental building blocks of all sphingolipids are the sphingoid bases. wikipedia.org These long-chain aliphatic amino alcohols can be modified in various ways to create a diverse family of sphingolipids. mdpi.com The most common sphingoid bases in mammals are dihydrosphingosine (also known as sphinganine) and sphingosine (B13886), while in yeast and plants, dihydrosphingosine and phytosphingosine (B30862) are predominant. wikipedia.org The structural diversity of sphingolipids arises from variations in the sphingoid base, the fatty acid chain attached to the amino group, and the polar head group attached to the terminal hydroxyl group. wikipedia.orgmdpi.com This diversity allows sphingolipids to perform a wide range of functions, from forming stable and resistant outer leaflets of the plasma membrane to participating in specific signaling pathways. wikipedia.org

Academic Significance of D-xylo-Phytosphingosine Isomers in Biological Systems

The academic significance of this compound and its isomers lies in their ability to elucidate the structure-activity relationships of sphingolipids. While D-ribo-phytosphingosine is the naturally occurring and more abundant stereoisomer, the synthesis and study of its isomers, including the D-xylo form, have been instrumental in understanding the precise stereochemical requirements for various biological activities. nih.govresearchgate.netresearchgate.net

Research involving the synthesis of all eight possible stereoisomers of phytosphingosine has allowed for a systematic investigation of how the spatial arrangement of the hydroxyl and amino groups influences biological function. nih.gov For instance, studies on KRN7000, a potent immunostimulatory glycolipid, and its analogues with different phytosphingosine stereoisomers have revealed that the stereochemistry at the C2, C3, and C4 positions is critical for its activity. nih.govresearchgate.net Specifically, the three-dimensional orientation of the C2-amino group and the C3-hydroxyl group of the phytosphingosine core appears to be crucial. nih.gov

The synthesis of this compound and other isomers has been achieved through various chemical routes, often starting from readily available chiral precursors like D-ribo-phytosphingosine or through stereoselective synthesis. researchgate.netnih.govresearchgate.net These synthetic efforts have not only provided valuable molecular tools for biological research but have also advanced the field of organic chemistry. The ability to selectively synthesize specific stereoisomers allows researchers to probe the active sites of enzymes and receptors that interact with sphingolipids, leading to a deeper understanding of their mechanisms of action.

Historical Context of Phytosphingosine Research and its Stereoisomers

The history of phytosphingosine research is intertwined with the broader study of sphingolipids, which began with their discovery in the late 19th century. wikipedia.org However, a detailed understanding of the structure and function of phytosphingosine and its various stereoisomers is a more recent development. The initial focus of sphingolipid research was on their structural roles in membranes. Over time, it became evident that these molecules were also key players in cellular signaling.

The synthesis of phytosphingosine was first reported in 1965. acs.org The development of synthetic methods to produce not only the natural D-ribo-phytosphingosine but also its various stereoisomers, including this compound, has been a significant area of research. researchgate.netacs.orgresearchgate.net These synthetic advancements have been crucial for probing the biological functions of these molecules, as isolating sufficient quantities of the less common isomers from natural sources is often impractical. nih.govnih.gov

The recognition of the biological importance of phytosphingosine and its derivatives has grown substantially. For instance, phytosphingosine is known to be a precursor for ceramides (B1148491), which are essential components of the skin's barrier function. healthline.com Research has also highlighted the antimicrobial and anti-inflammatory properties of phytosphingosine. healthline.com The study of phytosphingosine's stereoisomers has further refined our understanding of these activities, demonstrating that biological systems can exhibit high stereospecificity in their interactions with these molecules. nih.govresearchgate.net

Nomenclature and Stereochemical Considerations of this compound

The nomenclature of phytosphingosine and its stereoisomers is based on the principles of stereochemistry, which describe the three-dimensional arrangement of atoms in a molecule. Phytosphingosine has three chiral centers, at carbons 2, 3, and 4, which means there are 2³ = 8 possible stereoisomers.

The name "this compound" specifies a particular stereoisomer. The "D" refers to the configuration at C2, which is derived from D-serine in its biosynthesis. The "xylo" designation describes the relative stereochemistry of the hydroxyl groups at C3 and C4 and the amino group at C2. In the xylo configuration, the substituents on C2 and C4 are on the same side of the carbon backbone in a Fischer projection, while the substituent on C3 is on the opposite side.

The systematic IUPAC name for this compound is (2S,3R,4R)-2-aminooctadecane-1,3,4-triol. researchgate.netwikipedia.org This name precisely defines the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules.

Table 1: Stereochemical Designations of Phytosphingosine Isomers

| Isomer Name | Absolute Configuration |

| D-ribo-phytosphingosine | (2S,3S,4R) |

| This compound | (2S,3R,4R) |

| D-arabino-phytosphingosine | (2S,3R,4S) |

| D-lyxo-phytosphingosine | (2S,3S,4S) |

| L-ribo-phytosphingosine | (2R,3R,4S) |

| L-xylo-phytosphingosine | (2R,3S,4S) |

| L-arabino-phytosphingosine | (2R,3S,4R) |

| L-lyxo-phytosphingosine | (2R,3R,4R) |

The precise stereochemistry of phytosphingosine isomers is critical for their biological activity. Even minor changes in the spatial arrangement of the functional groups can dramatically alter how these molecules interact with enzymes, receptors, and other cellular components. nih.govresearchgate.net Therefore, the ability to synthesize and study specific stereoisomers like this compound is essential for advancing our understanding of sphingolipid biology.

Structure

2D Structure

Properties

Molecular Formula |

C18H39NO3 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(2S,3R,4R)-2-aminooctadecane-1,3,4-triol |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18+/m0/s1 |

InChI Key |

AERBNCYCJBRYDG-RCCFBDPRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Synonyms |

D-xylo-phytosphingosine xylo-phytosphingosine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D Xylo Phytosphingosine and Analogues

Total Synthesis Approaches to D-xylo-Phytosphingosine

The primary challenge in synthesizing this compound is the precise control over the (2S,3R,4R) configuration. Enantioselective syntheses are designed to generate this specific stereoisomer preferentially. A key strategy involves the concept of double stereodifferentiation in Sharpless asymmetric dihydroxylation reactions. thieme-connect.com This approach has been successfully applied to the diastereoselective synthesis of the xylo-isomers of C18-phytosphingosine. thieme-connect.com By carefully selecting the chiral ligand for the dihydroxylation reaction and matching it with a chiral substrate, chemists can influence the facial selectivity of the hydroxylation, leading to the desired diastereomer. thieme-connect.com The resulting diastereomeric mixture of tetraacetate derivatives, L-xylo-(2R,3S,4S) and D-xylo-(2S,3R,4R), can then be separated by column chromatography to yield the pure D-xylo isomer. thieme-connect.com

The chiral pool refers to the collection of abundant, inexpensive, enantiomerically pure natural products like amino acids and carbohydrates, which can serve as excellent starting materials for complex target molecules. wikipedia.orgnumberanalytics.com Their inherent chirality can be transferred to the final product, simplifying the synthetic design.

From Serine: A serine-derived 1,5-dioxaspiro[3.2]hexane template has proven to be a versatile precursor for synthesizing both aminodiol and aminotriol sphingoid bases. researchgate.net This template can be effectively converted to this compound, demonstrating the utility of amino acids as chiral building blocks. researchgate.netresearchgate.net

From Carbohydrates: Carbohydrates are ideal starting materials due to their dense stereochemical information. An efficient synthesis of both D-xylo and D-ribo-phytosphingosines has been developed from methyl 2-amino-2-deoxy-beta-D-hexopyranosides. nih.govcolab.ws Furthermore, D-ribo-phytosphingosine, which is commercially available and can be produced by fermentation, is a common chiral pool starting material for the semi-synthesis of the D-xylo isomer through stereochemical inversion. researchgate.netnih.govnih.govacs.org

| Chiral Pool Source | Key Intermediate/Strategy | Target Compound | Reference(s) |

| D-Mannitol | β-lactam intermediate | This compound | researchgate.net |

| Serine | 1,5-Dioxaspiro[3.2]hexane template | This compound | researchgate.net |

| Carbohydrates | Methyl 2-amino-2-deoxy-beta-D-hexopyranoside | This compound | nih.govcolab.ws |

| D-ribo-phytosphingosine | Stereochemical inversion via cyclic intermediates | This compound | researchgate.netnih.govnih.gov |

This table summarizes key chiral pool starting materials and the strategies employed for the synthesis of this compound.

Asymmetric catalysis has emerged as a powerful alternative to chiral pool synthesis, offering high efficiency and stereoselectivity. researchgate.netingentaconnect.com These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Key catalytic reactions employed include:

Sharpless Asymmetric Dihydroxylation (AD): As mentioned, the AD reaction is pivotal for installing the vicinal diol functionality with high stereocontrol. thieme-connect.com The application of double stereodifferentiation using AD-mix reagents allows for the synthesis of xylo-isomers of phytosphingosine (B30862). thieme-connect.com

Palladium(0)-Catalyzed Reactions: Efficient methods for preparing this compound have been developed utilizing chiral oxazines. lookchem.com A key step in these strategies is the stereoselective intramolecular oxazine (B8389632) formation, which is catalyzed by palladium(0) complexes. lookchem.comthieme-connect.com This reaction is often followed by an intermolecular olefin cross-metathesis to complete the carbon skeleton. lookchem.com

Asymmetric Aldol (B89426) Reactions: While demonstrated for the synthesis of the D-lyxo isomer, dual catalyst systems, such as an amino acid combined with a hydroxy oxime, have been developed for highly stereoselective direct asymmetric aldol reactions. diva-portal.org This highlights the potential of catalytic aldol strategies for constructing the C3-C4 bond in various phytosphingosine isomers.

Chiral Pool-Based Syntheses (e.g., from Carbohydrates, Serine, D-Threose, D-Mannitol)

Regioselective and Stereoselective Functional Group Transformations in Phytosphingosine Synthesis

Beyond total synthesis, significant effort has been directed towards the interconversion of phytosphingosine stereoisomers. These approaches often rely on the highly regioselective and stereoselective manipulation of functional groups in an existing, more accessible isomer like D-ribo-phytosphingosine to produce the target D-xylo isomer. nih.govnih.gov

Cyclic sulfate (B86663) and bis-sulfonate intermediates are powerful tools for achieving selective configurational inversion of stereocenters. nih.govacs.orgacs.org A comparative study has shown that these two intermediates exhibit different chemical behaviors in intramolecular substitution reactions involving a carbonyl oxygen nucleophile, allowing for the selective synthesis of either D-xylo or D-lyxo isomers from a common D-ribo precursor. nih.govacs.org

Cyclic Sulfate for D-xylo Synthesis: The thermolysis of an N-carbonyl protected cyclic sulfate derived from D-ribo-phytosphingosine leads to a regioselective intramolecular substitution. nih.govacs.org The oxygen of the N-carbonyl group acts as a nucleophile, attacking the proximal carbon (C3) and leading to an inversion of its configuration. This process yields the D-xylo-isomer. nih.govacs.org

Bis-sulfonate for D-lyxo Synthesis: In contrast, when the corresponding bis-sulfonate intermediate is used, the intramolecular substitution results in an inversion of configuration at the distal hydroxyl group (C4). acs.org This provides the D-lyxo-isomer, demonstrating a powerful method for divergent synthesis from a single precursor. acs.org

| Intermediate | Precursor Isomer | Reaction Condition | Site of Inversion | Product Isomer | Reference(s) |

| N-Carbonyl Protected Cyclic Sulfate | D-ribo | Thermolysis | Proximal (C3) | D-xylo | nih.govacs.org |

| N-Carbonyl Protected Bis-sulfonate | D-ribo | Thermolysis | Distal (C4) | D-lyxo | acs.org |

This table compares the outcomes of using cyclic sulfate and bis-sulfonate intermediates for the stereoinversion of D-ribo-phytosphingosine.

Modern carbon-carbon bond-forming reactions, particularly olefin metathesis and cross-coupling, have streamlined the synthesis of phytosphingosine analogues by providing efficient methods to install the long hydrophobic alkyl chain. nih.gov

Olefin Cross-Metathesis (OCM): OCM is a highly effective late-stage reaction for incorporating the lipid tail. nih.govresearchgate.net Synthetic strategies have been developed that combine stereoselective steps, such as palladium-catalyzed oxazine formation, with a final intermolecular olefin cross-metathesis reaction to furnish the complete phytosphingosine backbone. lookchem.comthieme-connect.com This approach offers flexibility, allowing for the synthesis of phytosphingosines with various chain lengths. researchgate.net A general approach for 5,6-unsaturated C18-phytosphingosines has been developed using OCM with truncated C6-phytosphingosine intermediates. nih.govcolab.ws

Cross-Coupling Reactions: While OCM is prevalent, other cross-coupling reactions are also employed in the broader synthesis of sphingolipids, demonstrating the versatility of modern catalytic methods in constructing these complex lipids.

Asymmetric Dihydroxylation and Related Strategies

The construction of the three contiguous stereocenters in this compound represents a significant synthetic challenge. Asymmetric dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation (SAD), has emerged as a powerful and reliable strategy to install the C3-C4 diol with high stereocontrol. This method utilizes an osmium catalyst in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to direct the facial selectivity of the dihydroxylation of a prochiral olefin.

A notable application of this strategy is the diastereoselective synthesis of D-xylo-(2S,3R,4R)-C18-phytosphingosine. thieme-connect.com This synthesis often employs the concept of double stereodifferentiation, where both a chiral substrate and a chiral reagent are used to enhance the diastereoselectivity of a reaction. For instance, the dihydroxylation of an enantiomerically enriched terminal olefin using a (DHQD)2-PHAL ligand can achieve high levels of diastereoselectivity. scispace.com The general approach involves the synthesis of a suitable α,β-unsaturated ester precursor, which is then subjected to Sharpless dihydroxylation to furnish the key diol intermediate. thieme-connect.comacs.org Subsequent chemical transformations, including the introduction of the C2-amino group and reduction of the ester, complete the synthesis.

An efficient synthesis of D-ribo-(2S,3S,4R)-phytosphingosine has also been achieved with high stereoselectivity using an osmium-catalyzed asymmetric dihydroxylation of a 2-vinylaziridine (B1254788) derivative as the key step. rsc.orgresearchgate.net This highlights the versatility of the dihydroxylation reaction in synthesizing various phytosphingosine stereoisomers. The choice of the chiral ligand (e.g., (DHQ)2-PHAL vs. (DHQD)2-PHAL) is critical as it dictates the stereochemical outcome of the diol, allowing for access to different diastereomers of phytosphingosine. thieme-connect.com

| Reaction | Key Reagents | Product Stereochemistry | Significance |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQD)₂-PHAL) | Controlled formation of C3-C4 diol | High enantiomeric and diastereomeric purity thieme-connect.comscispace.com |

| Double Stereodifferentiation | Chiral olefin + Chiral dihydroxylation reagent | Enhanced diastereoselectivity | Synthesis of specific isomers like this compound thieme-connect.com |

| Dihydroxylation of Vinylaziridine | Osmium catalyst, (2S)-hydroxymethylaziridine derivative | Highly stereoselective | Efficient route to D-ribo-phytosphingosine rsc.org |

Chemo-enzymatic and Biocatalytic Approaches to Phytosphingosine Derivatives

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to purely chemical syntheses of phytosphingosine and its derivatives. These approaches leverage the inherent specificity of enzymes for reactions like acylation, glycosylation, and stereocontrolled bond formation, often under mild reaction conditions. nih.gov

Industrial biotechnology has shown a growing interest in using engineered microorganisms for the production of valuable chemicals. frontiersin.org For example, a genetic toolkit has been developed for engineering the yeast Wickerhamomyces ciferrii for the enhanced production of tetraacetyl phytosphingosine (TAPS). frontiersin.org This highlights the potential of synthetic biology to create cell factories optimized for producing specific sphingolipid derivatives. frontiersin.org

Enzymatic N-acylation is a common strategy for producing ceramides (B1148491) from phytosphingosine. Lipases, a class of hydrolases, are frequently used to catalyze the formation of the amide bond between the amino group of phytosphingosine and a fatty acid or its ester. google.com While lipases from bacteria and mammals have been described for this purpose, enzymes from fungal sources such as Aspergillus, Candida, and Thermomyces have also been identified as effective biocatalysts. google.com These enzymatic reactions can be performed with natural oils as the acyl source. google.com

Furthermore, biocatalytic routes using enzymes like transketolases and transaminases have been developed for the concise and efficient synthesis of chiral amino alcohols, which are key structural motifs in sphingoid bases. researchgate.net Endoglycosidases and endoglycoceramidases represent another class of enzymes utilized in the synthesis and modification of glycosphingolipids. nih.gov These enzymes can catalyze the transfer of entire glycan chains (transglycosylation) to ceramide acceptors, providing a powerful tool for creating complex glycosphingolipid libraries. nih.gov

| Approach | Enzyme/Organism | Reaction Type | Product |

| Microbial Fermentation | Wickerhamomyces ciferrii (engineered) | Biosynthesis | Tetraacetyl phytosphingosine frontiersin.org |

| Enzymatic N-acylation | Lipases (e.g., from Pseudomonas alcaligenes, Fungi) | Amide bond formation | Phytosphingosine ceramides google.com |

| Biocatalytic Synthesis | Transketolase, ω-Transaminase | C-C and C-N bond formation | Chiral aminodiols researchgate.net |

| Enzymatic Glycosylation | Endoglycoceramidase, Ceramide glycanase | Transglycosylation | Glycosphingolipids nih.gov |

Synthesis of Modified this compound Analogues for Mechanistic Research

The synthesis of modified analogues of this compound is crucial for elucidating its biological functions, understanding metabolic pathways, and developing new therapeutic agents. These analogues often incorporate fluorine atoms, isotopic labels, or modified glycan structures to serve as probes in various biological assays.

Fluorination is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and biological activity of a molecule. The synthesis of fluorinated phytosphingosine analogues provides valuable tools for mechanistic studies. A diastereodivergent hydroxyfluorination of allylic amines has been developed to synthesize 4-deoxy-4-fluoro-l-xylo-phytosphingosine. acs.org This methodology allows for the controlled introduction of a fluorine atom at the C-4 position, providing access to analogues that can probe the role of the C-4 hydroxyl group in biological interactions. acs.orgresearchgate.net The synthesis starts from Garner's aldehyde and proceeds in five steps. acs.org The synthesis of other fluorinated analogues, such as those of sphinganine (B43673) and dihydroceramide (B1258172), has also been reported, often using key steps like Staudinger ligation of diastereomeric 2-azido-4-fluoro-3-hydroxyoctadecanoates. researchgate.net More recently, methods for preparing 2-deoxy-2-trifluoromethyl glycoconjugates of sphingosine (B13886) and phytosphingosine have been developed, offering another class of fluorinated probes. rsc.org

Isotopically labeled analogues are indispensable for tracking the metabolic fate of phytosphingosine and for quantitative analysis using mass spectrometry. A synthesis of a ¹³C-labeled D-ribo-C₁₈-phytosphingosine has been described, where the label is incorporated regio- and stereoselectively using a samarium(II) iodide-mediated three-component coupling reaction with a ¹³C-labeled isocyanide. researchgate.net This approach provides a blueprint for creating labeled versions of other phytosphingosine isomers, including this compound, for use in metabolic flux analysis and as internal standards.

Glycosylated derivatives of phytosphingosine, known as phytoceramides, are integral components of cell membranes and are involved in crucial cell signaling events, particularly in immunology. The synthesis of structurally well-defined glycosylated phytosphingosine analogues is essential for their use as immunological probes. researchgate.net For example, α-galactosylceramides are potent activators of natural killer T (NKT) cells and have been the subject of extensive synthetic efforts.

Synthetic strategies for these complex molecules often involve the glycosylation of a phytosphingosine or ceramide acceptor with a suitable protected glycan donor. ualberta.ca Chemo-enzymatic approaches, utilizing enzymes like endoglycoceramidases, have also proven effective for the synthesis of glycosphingolipids. nih.gov These methods allow for the creation of diverse libraries of glycolipid probes by varying both the ceramide backbone and the glycan headgroup. These probes are instrumental in studying lipid-protein interactions, such as the binding of glycolipids to CD1d molecules on antigen-presenting cells, which is the initial step in NKT cell activation.

The systematic modification of the this compound structure and the synthesis of its stereoisomers are fundamental to conducting structure-activity relationship (SAR) studies. These studies aim to correlate specific structural features with biological activity, providing insights into the mechanism of action and guiding the design of more potent and selective compounds.

A variety of phytosphingosine analogues have been synthesized and evaluated for their biological activities, such as antiproliferative effects on cancer cells. nih.gov For instance, a series of l-lyxo- and l-xylo-phytosphingosine analogues were synthesized using scispace.comscispace.com-sigmatropic rearrangements and olefin cross-metathesis as key steps and were subsequently tested for their ability to affect the viability of leukemia and solid tumor cells. nih.gov Similarly, D-ribo-phytosphingosine derivatives have been synthesized and evaluated as potential radiosensitizing agents for cancer therapy. nih.gov

The synthesis of different stereoisomers is particularly important for SAR studies. High-yield methods have been developed for the regio- and stereoselective synthesis of D-arabino-, D-lyxo-, and D-xylo-phytosphingosines starting from the less expensive, commercially available D-ribo-phytosphingosine. acs.orgnih.gov These syntheses often rely on selective configurational inversions at specific stereocenters through mechanisms involving neighboring group participation. acs.orgnih.gov By comparing the biological activities of these different isomers, researchers can determine the precise stereochemical requirements for a given biological effect.

Biosynthesis and Metabolic Pathways of Phytosphingosines in Biological Systems

Endogenous Biosynthetic Pathways of Phytosphingosine (B30862) in Eukaryotes

In eukaryotes, the synthesis of phytosphingosine is a multi-step process that primarily occurs in the endoplasmic reticulum (ER). rsc.org This pathway is crucial for generating the sphingolipid backbone, which is essential for the structure and function of cellular membranes and for various signaling processes. rsc.orgnih.gov

The initial and rate-limiting step in the de novo biosynthesis of all sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). rsc.orgnih.govbiologists.com SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the condensation of L-serine and palmitoyl-CoA. rsc.orgnih.gov This reaction takes place on the cytosolic side of the ER membrane and results in the formation of 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govbiologists.comresearchgate.net

The mammalian SPT is a heterodimer composed of LCB1 and LCB2 subunits, both of which are integral membrane proteins of the ER. researchgate.net In yeast, the SPT complex, known as the SPOTS complex, is more intricate, involving the Lcb1/Lcb2 heterodimer along with Tsc3, the Orm proteins (Orm1 and Orm2), and the phosphatase Sac1. biologists.com The activity of SPT is tightly regulated, with the Orm proteins acting as negative regulators whose inhibitory function is modulated by phosphorylation in response to cellular sphingolipid levels. biologists.comnih.gov This regulation ensures sphingolipid homeostasis within the cell.

Following the synthesis of the long-chain base precursor, subsequent modifications lead to the formation of phytosphingosine. The key step is the hydroxylation at the C4 position of dihydrosphingosine (also called sphinganine). In fungi such as Saccharomyces cerevisiae, this reaction is catalyzed by the C4-hydroxylase enzyme, encoded by the SUR2 (also known as SYR2) gene. nih.govoup.com This enzyme is a di-iron-binding protein located in the endoplasmic reticulum. nih.govnih.gov

The Sur2 enzyme converts dihydrosphingosine into phytosphingosine. oup.combiologists.com It can also act on dihydroceramide (B1258172) to produce phytoceramide, indicating its role at different points in the sphingolipid metabolic pathway. biologists.combiologists.com The formation of phytosphingosine is a characteristic feature of sphingolipid metabolism in yeast and plants, distinguishing it from mammalian pathways where this C4-hydroxylation step is not a primary route. rsc.orgoup.com

Serine Palmitoyltransferase (SPT) Activity and Long-Chain Base Synthesis

Microbial Biosynthesis of Phytosphingosine and Precursors (e.g., Tetraacetyl Phytosphingosine)

Certain microorganisms are natural producers of phytosphingosine and its derivatives, making them valuable platforms for industrial-scale production. nih.govgoogle.com The primary method for obtaining phytosphingosine commercially is through the deacetylation of tetraacetyl phytosphingosine (TAPS), which is produced via fermentation. nih.govresearchgate.netnih.gov

Wickerhamomyces ciferrii (formerly known as Pichia ciferrii or Hansenula ciferrii) is a non-conventional yeast renowned for its natural ability to produce and secrete large quantities of TAPS. nih.govresearchgate.netnih.govfrontiersin.org This makes it the primary microorganism used for the industrial production of this valuable precursor. researchgate.netnih.gov The biosynthetic pathway in W. ciferrii mirrors the initial steps seen in other eukaryotes, starting with the SPT-catalyzed condensation of L-serine and palmitoyl-CoA. nih.gov This is followed by reduction to dihydrosphingosine and subsequent C4-hydroxylation by Sur2/Syr2 to form phytosphingosine. nih.gov A unique feature of W. ciferrii is the subsequent acetylation of phytosphingosine to TAPS by specific acetyltransferases. nih.gov

While Saccharomyces cerevisiae is a well-studied model organism for sphingolipid metabolism, it is also being explored as a chassis for the heterologous production of TAPS. nih.govfrontiersin.org Although its industrial use can be limited by factors like stress sensitivity, its well-understood genetics make it a target for metabolic engineering. frontiersin.org

To improve the yield of phytosphingosine precursors like TAPS, various metabolic engineering strategies have been employed, primarily in Wickerhamomyces ciferrii. nih.govbbe.or.kr These strategies aim to overcome bottlenecks in the biosynthetic pathway and channel metabolic flux towards the desired product.

Key research findings include:

Overexpression of Pathway Genes: Increasing the expression of genes encoding key enzymes in the pathway, such as Serine Palmitoyltransferase (LCB1, LCB2) and sphinganine (B43673) C4-hydroxylase (SYR2), has been shown to boost TAPS production. nih.govbbe.or.krresearchgate.net For instance, transforming W. ciferrii with additional copies of the LCB2 gene led to a significant increase in TAPS yield. nih.govresearchgate.net

Deletion of Competing Pathway Genes: Deleting genes that divert intermediates into competing pathways is another effective strategy. The deletion of the sphingosine (B13886) kinase gene (LCB4), which phosphorylates long-chain bases and leads to their degradation, has resulted in increased accumulation of TAPS. bbe.or.krresearchgate.netkribb.re.kr

Increasing Precursor Supply: Enhancing the availability of precursors like L-serine and palmitoyl-CoA is also a target for metabolic engineering. nih.gov

Development of Genetic Tools: A significant hurdle in engineering non-conventional yeasts like W. ciferrii has been the lack of robust genetic tools. Recent research has focused on developing versatile genetic toolkits, including expression vectors and auxotrophic strains, to facilitate more complex metabolic engineering. frontiersin.orgbbe.or.kr

These combined strategies have led to substantial increases in TAPS production, with some engineered strains of W. ciferrii achieving titers as high as 20 g/L in high-density fermentation. bbe.or.krresearchgate.net

Table 1: Key Enzymes and Genes in Phytosphingosine Biosynthesis

| Enzyme | Gene(s) | Organism(s) | Function |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | LCB1, LCB2 | Eukaryotes (Yeast, Plants, Mammals) | Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. rsc.orgnih.govnih.govasm.orgbiorxiv.org |

| 3-Ketodihydrosphingosine Reductase | TSC10 | Yeast | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. nih.gov |

| Sphinganine C4-Hydroxylase | SUR2 / SYR2 | Fungi, Plants | Hydroxylates dihydrosphingosine at the C4 position to form phytosphingosine. nih.govoup.combiologists.com |

| Acetyltransferases | SLI1, ATF2 | Wickerhamomyces ciferrii | Catalyze the sequential acetylation of phytosphingosine to form tetraacetyl phytosphingosine (TAPS). nih.gov |

| Sphingosine Kinase | LCB4 | Yeast | Phosphorylates long-chain bases, leading to their degradation. nih.govbbe.or.krkribb.re.kr |

Fermentation Platforms (e.g., Wickerhamomyces ciferrii, Saccharomyces cerevisiae)

Phytosphingosine in Plant Lipid Metabolism

Phytosphingosine is a major long-chain base (LCB) component of sphingolipids in plants, where these lipids can constitute a significant portion of the total lipid content, particularly in the plasma membrane. nih.govoup.comfrontiersin.org Plant sphingolipids are crucial for cellular organization, membrane integrity, pollen development, signal transduction, and responses to both biotic and abiotic stresses. nih.govoup.com

The biosynthesis of LCBs in plants begins similarly to other eukaryotes with the SPT-catalyzed reaction. biorxiv.orgoup.com The resulting dihydrosphingosine is then hydroxylated at the C4 position to form phytosphingosine (t18:0). nih.govoup.com In Arabidopsis thaliana, two genes encoding sphinganine C4-hydroxylase (SBH1 and SBH2) have been identified, and they are critical for the plant's growth and viability. libretexts.org

Plant LCBs are predominantly C18 amino alcohols, with phytosphingosine and its desaturated derivative, 4-hydroxy-8-sphingenine (t18:1⁸), being the most common forms. nih.gov The latter is almost exclusively found in the plant kingdom. nih.gov These LCBs, along with their phosphorylated derivatives like phytosphingosine-1-phosphate, are implicated as signaling molecules in various plant processes, including responses to temperature stress and pathogen attack. nih.govbiorxiv.orgfrontiersin.org For example, phytosphingosine-1-phosphate has been linked to the plant's response to chilling. nih.gov

Catabolism and Turnover of Phytosphingosine and its Derivatives

The catabolism of phytosphingosine (PHS) is a crucial process for maintaining sphingolipid homeostasis. Unlike the degradation of normal fatty acids which typically occurs via β-oxidation, the breakdown of PHS and its derivatives involves a specialized pathway that includes fatty acid α-oxidation. nih.gov This metabolic route ultimately converts the C18 backbone of phytosphingosine into odd-numbered fatty acids, which can then be reutilized by the cell. nih.govlipidmaps.org The entire degradation pathway for PHS has been elucidated as a six-reaction sequence primarily localized to the endoplasmic reticulum in mammalian cells. nih.govpnas.org

The catabolic process begins with the phosphorylation of phytosphingosine. This initial step is catalyzed by sphingosine kinases (such as SPHK2), which convert PHS into phytosphingosine-1-phosphate (PHS-1-P). pnas.orgnih.gov This phosphorylation is a critical activation step, preparing the molecule for cleavage.

The committed step in the degradation pathway is the irreversible cleavage of PHS-1-P. nih.gov This reaction is carried out by the enzyme sphingosine-1-phosphate lyase (SGPL1), which is located in the endoplasmic reticulum. pnas.org The lyase cleaves PHS-1-P to yield two products: a C16 fatty aldehyde, 2-hydroxy-hexadecanal, and phosphoethanolamine. pnas.orgaocs.org

The resulting 2-hydroxy-hexadecanal is then channeled into a three-step α-oxidation pathway to shorten its carbon chain. nih.gov

Oxidation to Carboxylic Acid : The fatty aldehyde dehydrogenase ALDH3A2, a gene associated with Sjögren-Larsson syndrome, catalyzes the oxidation of 2-hydroxy-hexadecanal to 2-hydroxypalmitic acid (2-OH C16:0-COOH). nih.govpnas.org

Acyl-CoA Synthesis : The 2-hydroxypalmitic acid is subsequently activated by the addition of Coenzyme A, a reaction mediated by acyl-CoA synthetases (ACSs), to form 2-hydroxy C16:0-CoA. pnas.org

C1 Removal (Lyase Cleavage) : The key C1 removal step is catalyzed by 2-hydroxyacyl-CoA lyase 2 (HACL2), an enzyme also located in the endoplasmic reticulum. pnas.orgpnas.org HACL2 cleaves 2-hydroxy C16:0-CoA into pentadecanal (B32716) (a C15 fatty aldehyde) and formyl-CoA. nih.govpnas.org While another lyase, HACL1, exists in peroxisomes, HACL2 is considered the major enzyme for this specific pathway. pnas.orgresearchgate.net

Final Oxidation : The final step involves the oxidation of pentadecanal to pentadecanoic acid (C15:0-COOH), a stable C15 odd-numbered fatty acid. nih.govpnas.org This second oxidation reaction is also catalyzed by the enzyme ALDH3A2. nih.govpnas.org

This entire degradation sequence from PHS-1-phosphate cleavage to the formation of pentadecanoic acid occurs within the endoplasmic reticulum, highlighting a distinct cellular location for this α-oxidation pathway compared to others found in peroxisomes. nih.govpnas.org In yeast, a similar pathway exists for converting PHS to odd-numbered fatty acids, though some of the enzymes involved are different; for instance, the MPO1 gene product is involved in the α-oxidation step in yeast, but this gene does not have a mammalian homolog. nih.govpnas.org

The end products of this pathway can be further metabolized. Pentadecanoic acid can be incorporated into glycerophospholipids, thereby integrating the products of sphingolipid turnover back into cellular lipid pools. nih.gov In instances of genetic defects, such as in Aldh3a2-deficient cells, unmetabolized fatty aldehydes may be shunted into alternative pathways, where they are reduced to fatty alcohols and incorporated into ether-linked glycerolipids. nih.govpnas.org

Table 1: Key Enzymatic Reactions in the Catabolism of Phytosphingosine

| Step | Substrate | Enzyme | Product(s) | Cellular Location (Mammals) |

|---|---|---|---|---|

| 1. Phosphorylation | Phytosphingosine (PHS) | Sphingosine Kinase (SPHK2) | Phytosphingosine-1-phosphate (PHS-1-P) | Cytosol/Endoplasmic Reticulum |

| 2. Cleavage | Phytosphingosine-1-phosphate (PHS-1-P) | Sphingosine-1-phosphate Lyase (SGPL1) | 2-hydroxy-hexadecanal + Phosphoethanolamine | Endoplasmic Reticulum |

| 3. Oxidation I | 2-hydroxy-hexadecanal | Aldehyde Dehydrogenase (ALDH3A2) | 2-hydroxypalmitic acid | Endoplasmic Reticulum |

| 4. CoA Addition | 2-hydroxypalmitic acid | Acyl-CoA Synthetases (ACSs) | 2-hydroxy C16:0-CoA | Endoplasmic Reticulum |

| 5. C1 Removal | 2-hydroxy C16:0-CoA | 2-hydroxyacyl-CoA Lyase 2 (HACL2) | Pentadecanal + Formyl-CoA | Endoplasmic Reticulum |

| 6. Oxidation II | Pentadecanal | Aldehyde Dehydrogenase (ALDH3A2) | Pentadecanoic acid | Endoplasmic Reticulum |

Molecular and Cellular Biological Roles of Phytosphingosine and Its Metabolites

Phytosphingosine (B30862) in Sphingolipid Homeostasis and Interconversion

Sphingolipid homeostasis is a dynamic and tightly regulated process involving the synthesis, breakdown, and interconversion of various sphingolipid species. Phytosphingosine (PHS) is a central long-chain base (LCB) in this metabolic network, particularly in yeast, fungi, and plants. nih.govpnas.orglibretexts.org The biosynthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (DHS). encyclopedia.pubnih.gov DHS can be subsequently hydroxylated to produce phytosphingosine. encyclopedia.pubnih.govimrpress.com

Once formed, PHS is at a critical metabolic crossroads. It can be acylated by a ceramide synthase to form phytoceramide, or it can be phosphorylated by a sphingosine (B13886) kinase to generate the potent signaling molecule, phytosphingosine-1-phosphate (PHS1P). encyclopedia.pubnih.govimrpress.com The metabolic pathways are not unidirectional; alkaline ceramidases can convert ceramides (B1148491) back into their constituent sphingoid bases, allowing for rapid adjustments in the cellular lipid profile. plos.org This interconversion is crucial for cellular responses, such as the rapid changes observed in the yeast sphingolipid profile during heat stress. plos.org

The balance between pro-apoptotic ceramides and pro-survival phosphorylated sphingoid bases like PHS1P is considered a cellular "rheostat" that determines cell fate, a principle that is evolutionarily conserved from yeast to mammals. pnas.orgmdpi.com The degradation of PHS follows a distinct pathway involving α-oxidation, where it is converted into 2-hydroxy palmitic acid and ultimately to pentadecanoic acid, a process involving the enzymes ALDH3A2 and HACL2. nih.gov This intricate network of synthesis, interconversion, and degradation ensures the precise maintenance of sphingolipid levels essential for cellular function.

Table 1: Key Enzymes in Phytosphingosine Metabolism

| Enzyme | Abbreviation | Function | Source(s) |

|---|---|---|---|

| Serine Palmitoyltransferase | SPT | Catalyzes the initial, rate-limiting step of sphingolipid synthesis. | encyclopedia.pubnih.gov |

| 3-Ketodihydrosphingosine Reductase | KDSR | Reduces 3-ketodihydrosphingosine to dihydrosphingosine (DHS). | mdpi.com |

| Sphinganine (B43673) C4-hydroxylase | - | Hydroxylates DHS to form phytosphingosine (PHS). | libretexts.orgencyclopedia.pub |

| Ceramide Synthase | CerS | Acylates PHS to form phytoceramide. | encyclopedia.pub |

| Sphingosine Kinase | SphK / LCBK | Phosphorylates PHS to form phytosphingosine-1-phosphate (PHS1P). | nih.govimrpress.comnih.gov |

| LCB-Phosphate Phosphatase | LBP | Dephosphorylates PHS1P back to PHS, regulating the ceramide/PHS1P ratio. | pnas.orgnih.gov |

| Aldehyde Dehydrogenase 3A2 | ALDH3A2 | Involved in the α-oxidation degradation pathway of PHS. | nih.gov |

D-xylo-Phytosphingosine as a Precursor for Complex Sphingolipids (e.g., Phytoceramides, Glycosphingolipids)

This compound serves as a fundamental building block for the synthesis of more complex sphingolipids, which are critical for the structural integrity and function of cellular membranes. The primary derivative of PHS is phytoceramide, formed by the N-acylation of the amino group of the PHS backbone with a fatty acid. encyclopedia.pub This ceramide molecule is the central hub from which a vast array of complex sphingolipids is synthesized.

In yeast, phytoceramides are major components of the lipid moieties of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell surface. embopress.org In plants, phytoceramides are further elaborated into complex glycosphingolipids, such as glycosylinositol-phosphoceramides (GIPCs), which are among the most abundant lipids in the plasma membrane and are vital for plant viability. libretexts.orgfrontiersin.org

The stereochemistry of phytosphingosine, including the D-xylo configuration, is crucial for the biological activity of the resulting complex lipids. acs.orgresearchgate.netresearchgate.net Synthetic organic chemistry has enabled the creation of specific stereoisomers of phytosphingosine, which in turn are used to build phytoceramides and complex glycosphingolipids like the immunomodulatory agent α-galactosylceramide (α-GalCer). acs.orgcore.ac.uk These synthetic endeavors underscore the role of this compound as a key precursor for investigating the structure-function relationships of complex sphingolipids.

Signaling Functions of Phytosphingosine-1-Phosphate (PHS1P)

Phosphorylation of phytosphingosine by sphingosine kinases transforms it from a structural precursor into a potent signaling molecule, phytosphingosine-1-phosphate (PHS1P). nih.govimrpress.com This metabolite is involved in a diverse range of intracellular and intercellular signaling pathways across different kingdoms of life.

Role in Intracellular Signal Transduction in Yeast

In the yeast Saccharomyces cerevisiae, PHS1P was long considered a mere metabolic intermediate. However, recent systems biology approaches have revealed a specific signaling function for PHS1P, demonstrating that it regulates the expression of genes involved in mitochondrial respiration by acting through the HAP transcription factor complex. nih.govnih.gov PHS1P levels are known to transiently increase during heat stress, suggesting a role in stress response signaling. nih.gov Furthermore, the accumulation of PHS1P and related sphingoid base phosphates can trigger an influx of extracellular calcium, a critical secondary messenger in many signaling cascades. nih.gov This process is dependent on sphingosine kinases and is antagonized by LCB-phosphate lyases and phosphatases. nih.gov In the pathogenic yeast Candida albicans, PHS1P signaling contributes to antifungal resistance. It is believed to act as a signaling molecule that enhances the activity of drug efflux pumps, thereby reducing the intracellular concentration of antifungal agents like miconazole (B906) in biofilm cells.

Involvement in Stress Responses and G-protein Signaling (e.g., in Plants)

In plants, PHS1P is a well-established lipid messenger crucial for responses to both abiotic and biotic stress. nih.govnih.gov It is a key component of the signaling pathway for the stress hormone abscisic acid (ABA), mediating processes such as stomatal closure to prevent water loss. nih.govfrontiersin.orgwiley.com The signaling activity of PHS1P is often mediated through heterotrimeric G-proteins. nih.govbiorxiv.org Studies in Arabidopsis have shown that the G-protein α-subunit acts downstream of PHS1P in the ABA signaling cascade that controls stomatal closure. frontiersin.org

PHS1P is also integral to plant immunity. It can induce systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens. nih.govbiorxiv.org Abiotic stresses like chilling also trigger a rapid and transient synthesis of PHS1P by the kinase LCBK2. nih.gov This increase in PHS1P leads to the activation of the mitogen-activated protein kinase AtMPK6, directly linking PHS1P to the cold stress signaling network. nih.gov

Interplay with Phospholipase D Signaling Pathways

A significant level of crosstalk exists between sphingolipid signaling and phospholipid signaling in plants, particularly involving PHS1P and phosphatidic acid (PA), the product of phospholipase D (PLD) activity. nih.govfrontiersin.orgosti.gov These two lipid messengers often work in a co-dependent manner to amplify stress signals. Research has shown that PA, generated by PLD, can directly bind to and stimulate the activity of sphingosine kinases, thereby increasing the production of PHS1P. wiley.comfrontiersin.org

Conversely, PHS1P and its generating kinase (SPHK) often act upstream of PLD and PA production, especially in the context of ABA-induced stomatal closure. nih.govfrontiersin.org The mechanism by which PHS1P activates PLD may involve the PHS1P-mediated activation of G-proteins or an increase in cytosolic calcium, both of which are known to stimulate PLD activity. frontiersin.org This reciprocal activation creates a positive feedback loop that robustly amplifies the initial stress signal. nih.govoup.com

Regulation of Cellular Processes by Phytosphingosine and its Metabolites

Beyond their roles in homeostasis and signaling, phytosphingosine and its phosphorylated derivative, PHS1P, directly regulate a multitude of fundamental cellular processes. nih.govcymitquimica.com

One of the most studied roles is the induction of apoptosis, or programmed cell death. Exogenous phytosphingosine has been shown to trigger apoptosis in various human cancer cell lines. aacrjournals.org The mechanism involves the activation of the extrinsic apoptotic pathway through caspase 8 and the intrinsic pathway via the translocation of the pro-apoptotic protein Bax to the mitochondria, which leads to cytochrome c release. aacrjournals.org

In the realm of cell proliferation and migration, PHS1P exhibits growth-factor-like activities. It can stimulate the chemotactic migration of fibroblasts and acts synergistically with epidermal growth factor (EGF) to enhance the proliferation of human dermal fibroblasts and the deposition of extracellular matrix components. researchgate.netzhangqiaokeyan.com This highlights its potential role in tissue repair and regeneration. In plants, these metabolites are central to immunity, orchestrating defense responses against pathogens and contributing to the hypersensitive response, a form of localized cell death to prevent the spread of infection. nih.govbiorxiv.org

Table 2: Regulation of Cellular Processes by Phytosphingosine and its Metabolites

| Cellular Process | Regulating Molecule(s) | Organism/System | Key Findings | Source(s) |

|---|---|---|---|---|

| Apoptosis | Phytosphingosine | Human Cancer Cells | Induces apoptosis via caspase 8 activation and Bax translocation. | aacrjournals.org |

| Stress Response | PHS1P | Plants | Mediates responses to abiotic (cold, drought via ABA) and biotic stress. | nih.govnih.govfrontiersin.org |

| Immunity | PHS, PHS1P | Plants | Induces systemic acquired resistance (SAR) and is involved in the hypersensitive response. | nih.govbiorxiv.org |

| Cell Proliferation | PHS1P | Human Dermal Fibroblasts | Works with EGF to promote cell growth and matrix restoration. | researchgate.netzhangqiaokeyan.com |

| Cell Migration | PHS1P | Mouse Fibroblasts | Stimulates chemotactic migration. | researchgate.net |

| Gene Regulation | PHS1P | Yeast (S. cerevisiae) | Regulates genes for mitochondrial respiration via the HAP complex. | nih.govnih.gov |

| Drug Resistance | PHS1P | Yeast (C. albicans) | Contributes to antifungal resistance by enhancing drug efflux. |

| Calcium Signaling | PHS1P | Yeast (S. cerevisiae) | Stimulates the accumulation of intracellular calcium. | nih.gov |

Influence on Cell Growth, Differentiation, and Adhesion Mechanisms

Phytosphingosine, a bioactive sphingolipid, is an essential component of cell membranes in eukaryotes and is implicated in the regulation of crucial cellular processes, including cell growth, differentiation, adhesion, and programmed cell death. researchgate.netias.ac.in The backbone of sphingolipids, such as phytosphingosine and its metabolites, can directly interact with and modulate the activity of key regulatory proteins, thereby influencing complex signaling pathways. researchgate.net

Research has demonstrated the specific effects of phytosphingosine on epidermal cells. In studies involving normal human epidermal keratinocytes (NHEKs), phytosphingosine has been shown to inhibit DNA synthesis, indicating an anti-proliferative effect. nih.gov Concurrently, it promotes the terminal differentiation of these cells. nih.gov Treatment of NHEKs with phytosphingosine leads to a significant increase in the production of the cornified envelope, a key feature of terminally differentiated keratinocytes. nih.gov Furthermore, the expression of specific epidermal differentiation marker proteins is upregulated in the presence of phytosphingosine. nih.gov

Table 1: Effects of Phytosphingosine on Human Keratinocyte Differentiation This table summarizes the observed effects of phytosphingosine treatment on normal human epidermal keratinocytes (NHEKs) based on experimental findings.

| Cellular Process/Marker | Observed Effect of Phytosphingosine Treatment | Source |

| DNA Synthesis | Inhibited (reduced to 20% compared to controls) | nih.gov |

| Cornified Envelope Production | Increased (approximately 1.8-fold compared to controls) | nih.gov |

| Involucrin Protein Level | Increased | nih.gov |

| Loricrin Protein Level | Increased | nih.gov |

| Keratin 1 Protein Level | Increased | nih.gov |

The involvement of sphingolipids in cellular adhesion is linked to their role as structural components of the plasma membrane and their interaction with the extracellular matrix and receptors on adjacent cells. researchgate.netias.ac.in Glycosphingolipids, which can be derived from phytosphingosine, are known to participate in the regulation of cell adhesion and migration. nih.gov

Interactions with Specific Enzymes (e.g., Sphingosine Kinase, Phosphatases)

Phytosphingosine is a critical substrate in a key signaling pathway known as the sphingolipid metabolic pathway. Its biological activity is tightly regulated by the action of specific enzymes, most notably sphingosine kinase (SPHK) and sphingosine-1-phosphate phosphatases (SPPs). frontiersin.orgresearchgate.net

Sphingosine kinase is the enzyme responsible for the phosphorylation of sphingoid long-chain bases. frontiersin.orgresearchgate.net It catalyzes the transfer of a phosphate (B84403) group from ATP to the primary hydroxyl group of phytosphingosine, resulting in the formation of its phosphorylated metabolite, phytosphingosine-1-phosphate (phyto-S1P). frontiersin.orgresearchgate.netnih.gov This conversion is a critical step, as phytosphingosine and phyto-S1P often have distinct, and sometimes opposing, biological effects. The balance between these two molecules, often referred to as the "sphingolipid rheostat," can determine a cell's fate, influencing outcomes like proliferation versus apoptosis. researchgate.net In plants, the activation of SPHK and the subsequent production of phyto-S1P have been linked to the development of systemic acquired resistance against pathogens. nih.gov

The phosphorylation process is reversible. Phytosphingosine-1-phosphate can be dephosphorylated back to phytosphingosine by the action of S1P phosphatases (SPPs) or other non-specific lipid phosphatases. frontiersin.orgnih.govnih.gov This enzymatic reaction is crucial for maintaining the homeostasis of sphingolipid metabolites within the cell. nih.gov Phyto-S1P can also be irreversibly degraded by an enzyme called S1P lyase, which further regulates its intracellular levels. researchgate.net

Table 2: Key Enzymes in Phytosphingosine Metabolism This table outlines the primary enzymes that interact with phytosphingosine and its phosphorylated form, detailing their function in the signaling pathway.

| Enzyme | Substrate | Product | Primary Function | Source |

| Sphingosine Kinase (SPHK) | Phytosphingosine | Phytosphingosine-1-Phosphate (phyto-S1P) | Phosphorylates phytosphingosine to generate a key signaling molecule. | frontiersin.orgresearchgate.netnih.gov |

| S1P Phosphatase (SPP) | Phytosphingosine-1-Phosphate (phyto-S1P) | Phytosphingosine | Dephosphorylates phyto-S1P to reverse the signaling action and recycle the substrate. | frontiersin.orgnih.govnih.gov |

Role in Membrane Permeabilization and Integrity at the Molecular Level

Phytosphingosine is a foundational component of phytoceramides, a subclass of ceramides that are integral to the structure and function of the skin's lipid barrier, the stratum corneum. nih.gov The unique structural feature of phytosphingosine, a hydroxyl group at the C4 position of the sphingoid base, significantly influences the biophysical properties of the membranes they form. nih.gov

Studies using model stratum corneum lipid membranes, composed of ceramides, lignoceric acid, cholesterol, and cholesteryl sulfate (B86663), have elucidated the specific role of phytoceramides in membrane permeability and organization. nih.gov When compared to ceramides based on dihydrosphingosine or sphingosine, phytoceramides with very long (C24) acyl chains were found to increase the permeability of these model membranes. nih.gov

At the molecular level, this increase in permeability is associated with distinct changes in lipid organization. Infrared spectroscopy has revealed that the C4-hydroxylation characteristic of phytosphingosine decreases the proportion of lipids in a tightly packed orthorhombic chain configuration within the membrane. nih.gov This less ordered packing contributes to higher permeability. Furthermore, C4-hydroxylation reduces the miscibility of C24 phytoceramide with lignoceric acid, leading to phase separation within the lipid matrix, a phenomenon confirmed by X-ray diffraction. nih.gov Despite creating a less ordered and more permeable membrane, the hydroxyl group on the phytosphingosine backbone allows for the formation of strong hydrogen bonds, which results in highly thermostable lipid domains. nih.gov This heterogeneity in ceramide structure and aggregation may provide the skin barrier with resilience against a wide range of external stressors. nih.gov

Table 3: Biophysical Effects of Phytoceramides in Model Skin Lipid Membranes This table summarizes the molecular-level impact of incorporating phytoceramides into model stratum corneum lipid membranes as compared to dihydroceramides or sphingosine ceramides.

| Biophysical Property | Observed Effect of Phytoceramide (with C24 acyl chain) | Consequence for Membrane Integrity | Source |

| Water Permeability | Increased | Lowered barrier to water loss | nih.gov |

| Lipid Chain Packing | Decreased relative ratio of orthorhombic packing | Less ordered and less compact lipid organization | nih.gov |

| Miscibility | Reduced miscibility with lignoceric acid, leading to phase separation | Formation of distinct lipid domains | nih.gov |

| Hydrogen Bonding | Formation of strong hydrogen bonds | Creation of highly thermostable domains | nih.gov |

D Xylo Phytosphingosine in Specific Biological Systems: Fundamental Studies

Research on Phytosphingosine (B30862) in Fungi

In the fungal kingdom, phytosphingosine (PHS) is an abundant sphingolipid, playing a critical role in cell physiology, stress adaptation, and pathogenicity. nih.govplos.org The metabolic pathway leading to PHS is a key area of study, as its intermediates are not only structural components but also potent bioactive molecules.

Exogenously applied phytosphingosine exhibits significant fungicidal activity against yeasts like Candida albicans. The primary mechanism of this action is the direct disruption of the plasma membrane. nih.gov Unlike some initial hypotheses that suggested an induction of apoptosis, studies have shown that PHS causes severe physical damage to the cell membrane. nih.gov This disruption leads to increased membrane permeability, evidenced by the influx of molecules like propidium (B1200493) iodide and the leakage of essential intracellular components, including adenine (B156593) nucleotides and proteins. nih.gov

This membrane-destabilizing effect is further supported by the observation that increased levels of endogenous PHS, resulting from the inhibition of downstream enzymes like ceramide synthase, are toxic to fungal cells, as the sphingoid bases act like detergents. mdpi.com Research has also demonstrated that PHS can reverse the resistance of energy-depleted C. albicans to other antimicrobial compounds, such as histatin 5, further implicating a direct interaction with and fluidization of the plasma membrane. nih.gov

Table 1: Antimicrobial Action of Phytosphingosine against Candida albicans

| Aspect of Mechanism | Research Finding | Consequence for Fungal Cell | Citation |

|---|---|---|---|

| Primary Target | Plasma Membrane | Loss of structural integrity and severe damage. | nih.gov |

| Mode of Action | Direct permeabilization and disruption. | Influx of external molecules (e.g., propidium iodide) and efflux of internal contents (e.g., proteins, nucleotides). | nih.gov |

| Cellular Outcome | Fungicidal (cell death). | Complete loss of cellular function leading to death. | nih.gov |

| Related Toxicity | Increased endogenous PHS is toxic. | Acts as a detergent on membranes when ceramide synthesis is blocked. | mdpi.com |

Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS-1-P), are recognized as important signaling molecules in fungi, particularly in response to environmental stress. nih.govnih.gov In the model yeast Saccharomyces cerevisiae, heat stress triggers a significant, albeit transient, increase in the cellular concentrations of both C18 and C20 forms of phytosphingosine, identifying it as a potential heat stress signal. nih.govresearchgate.net This accumulation is part of a broader activation of sphingolipid-mediated signaling pathways that help the organism adapt to thermal stress. nih.gov

Beyond heat stress, PHS-1-P has a specific signaling role in drug resistance. In sessile Candida albicans cells, PHS-1-P is involved in conferring resistance to the antifungal agent miconazole (B906). nih.gov It is hypothesized to act as a signaling molecule that enhances the activity of efflux pumps, which actively transport miconazole out of the cell, thereby reducing its intracellular concentration and protecting the cell from its toxic effects. nih.gov This signaling function appears independent of changes in membrane fluidity. nih.gov

The direct impact of phytosphingosine on these pathogens has also been investigated. In vitro studies have shown that PHS inhibits the growth of several significant plant pathogenic fungi, including Verticillium longisporum, Fusarium graminearum, and Sclerotinia sclerotiorum, at micromolar concentrations. nih.gov This suggests that PHS, a compound native to plants, may function as a natural defense molecule. When PHS was co-infiltrated with the bacterial pathogen Pseudomonas syringae pv. tomato into plant leaves, it effectively inhibited the pathogen's growth and reduced disease symptoms, highlighting its potential role in plant-pathogen interactions. nih.gov

Table 2: Role of Phytosphingosine in Plant Pathogenic Fungi

| Fungus | Effect of Phytosphingosine / Role of its Metabolism | Citation |

|---|---|---|

| Verticillium longisporum | Growth inhibited by exogenous phytosphingosine. | nih.gov |

| Fusarium graminearum | Growth inhibited by exogenous phytosphingosine (least sensitive among those tested). | nih.gov |

| Sclerotinia sclerotiorum | Growth inhibited by exogenous phytosphingosine (most sensitive among those tested). | nih.gov |

Role in Fungal Cell Signaling and Heat Stress Responses

Research on Phytosphingosine in Plants

In plants, phytosphingosine and other sphingolipid metabolites have emerged as critical bioactive molecules involved in innate immunity and hormone signaling pathways that govern responses to both biotic and abiotic stress. nih.gov

Sphingolipids are integral components of plant defense signaling. nih.gov Their accumulation is an early event in the activation of the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. nih.gov Phytosphingosine itself has been shown to induce systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense state in plants. nih.gov

The defensive role of PHS is also demonstrated by its direct antimicrobial properties against plant pathogens. nih.gov As a native plant compound, its ability to inhibit the growth of invading fungi and bacteria suggests it can act as a direct defense molecule at the site of infection. nih.gov This positions sphingolipid metabolism as a central hub in the plant's innate immune system, contributing to both direct pathogen inhibition and the activation of broader defense signaling cascades. nih.gov

Phytosphingosine and its phosphorylated form are key intermediaries in signaling pathways mediated by abscisic acid (ABA), a crucial plant hormone that regulates responses to environmental stress, particularly drought. frontiersin.orgresearchgate.net A primary and rapid response to ABA is the closure of stomata—pores on the leaf surface—to reduce water loss. researchgate.net

The ABA signaling cascade can stimulate the production of phytosphingosine-1-phosphate (PHS-1-P). frontiersin.org This sphingolipid metabolite, along with sphingosine-1-phosphate, acts as a second messenger that participates in the signal transduction leading to stomatal closure. nih.govfrontiersin.org This process is a vital defense mechanism, as closed stomata not only conserve water but also provide a physical barrier that prevents the entry of microbial pathogens. frontiersin.orgresearchgate.net The involvement of PHS derivatives in this ABA-mediated pathway underscores the integration of stress hormone signaling and sphingolipid function in orchestrating plant defense and adaptation. nih.govfrontiersin.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| D-xylo-Phytosphingosine |

| Phytosphingosine (PHS) |

| Phytosphingosine-1-phosphate (PHS-1-P) |

| Abscisic Acid (ABA) |

| Adenine |

| C18-phytosphingosine |

| C20-phytosphingosine |

| Ceramide |

| Dihydrosphingosine (DHS) |

| Histatin 5 |

| Inositol phosphoryl ceramide |

| Miconazole |

| Propidium iodide |

Direct Antimicrobial Activity against Plant Pathogens (Bacterial and Fungal)

This compound, a primary long-chain base (LCB) in plants, demonstrates significant direct antimicrobial properties against a variety of plant pathogens. researchgate.net This intrinsic defense mechanism has been observed in vitro and in vivo, suggesting a crucial role for phytosphingosine in plant immunity. researchgate.netfrontiersin.org

Studies have shown that phytosphingosine effectively inhibits the growth of several economically important plant pathogenic fungi and bacteria at micromolar concentrations. researchgate.net For instance, research has demonstrated its efficacy against fungal pathogens such as Sclerotinia sclerotiorum, Fusarium graminearum, and Verticillium longisporum, as well as the bacterial pathogens Pseudomonas syringae pv. tomato (Pst), Agrobacterium tumefaciens, and the related beneficial strain Rhizobium radiobacter. researchgate.net

The antimicrobial action of phytosphingosine is characterized by both growth inhibition and bactericidal effects. In liquid cultures, phytosphingosine has been shown to reduce the dry weight of fungal mycelia. researchgate.net On agar (B569324) plates, it inhibits the radial growth of fungal colonies. researchgate.net Against bacterial pathogens, a concentration of 15.9 µg/mL of phytosphingosine was found to be effective in killing 95% of the tested bacterial species. researchgate.net

Furthermore, in vivo experiments involving the co-infiltration of phytosphingosine with Pst into Arabidopsis leaves resulted in a significant reduction of disease symptoms and inhibited the growth of the pathogen without causing any visible harm to the plant tissue. researchgate.net This suggests that the application of phytosphingosine could potentially enhance plant resistance to pathogens. researchgate.netresearchgate.net The accumulation of phytosphingosine in plants, either naturally or through genetic modification, has been correlated with increased resistance to pathogens like P. syringae. frontiersin.org

The mechanism behind this antimicrobial activity is thought to involve the disruption of pathogen cell membranes, a common feature of sphingoid bases. researchgate.net The unique structural properties of phytosphingosine, including its hydroxyl groups, likely contribute to its potent inhibitory effects on a broad range of plant pathogens. researchgate.net

Table 1: In Vitro Antimicrobial Activity of this compound against Plant Pathogens

| Pathogen Species | Type | Effect |

|---|---|---|

| Sclerotinia sclerotiorum | Fungal | Growth inhibition researchgate.net |

| Fusarium graminearum | Fungal | Growth inhibition researchgate.net |

| Verticillium longisporum | Fungal | Growth inhibition researchgate.net |

| Pseudomonas syringae pv. tomato (Pst) | Bacterial | Bactericidal researchgate.net |

| Agrobacterium tumefaciens | Bacterial | Bactericidal researchgate.net |

| Rhizobium radiobacter | Bacterial | Bactericidal researchgate.net |

Fundamental Roles of Phytosphingosine in Mammalian Cell Biology (Excluding Clinical)

Contributions to Membrane Structure and Function

Phytosphingosine is a key structural component of sphingolipids, which are essential lipids in eukaryotic cell membranes. nih.govresearchgate.net Although less abundant in mammals compared to yeast and plants, phytosphingosine-containing sphingolipids are found in specific tissues like the epidermis, small intestine, and kidney, where they play critical roles. pnas.orgmdpi.com

The presence of an additional hydroxyl group at the C4 position distinguishes phytosphingosine from other mammalian long-chain bases like sphingosine (B13886) and sphinganine (B43673). mdpi.comnih.gov This structural feature influences the biophysical properties of the cell membrane. Phytosphingosine-containing ceramides (B1148491), known as phytoceramides, contribute to the formation of a mechanically stable and chemically resistant outer leaflet of the plasma membrane. wikipedia.org

The unique structure of phytosphingosine allows for strong hydrogen bonding interactions, which can lead to tighter packing of lipids in the membrane. This dense packing is crucial for the formation of specialized membrane microdomains known as lipid rafts. nih.gov These rafts are enriched in sphingolipids and cholesterol and serve as platforms for organizing signaling proteins and receptors, thereby influencing cellular processes like signal transduction and membrane trafficking. nih.govnih.gov

In the stratum corneum, the outermost layer of the skin, phytosphingosine-containing ceramides are vital for maintaining the skin's barrier function. nih.govresearchgate.net They are integral to the formation of the lamellar lipid structures that prevent water loss and protect against environmental insults. nih.gov Studies using model skin lipid membranes have shown that the specific structure of phytoceramides influences the permeability and organization of the lipid matrix. nih.govresearchgate.net

Precursor Role in Mammalian Sphingolipid Synthesis and Metabolism

Phytosphingosine serves as a precursor for the synthesis of a variety of complex sphingolipids in mammals. nih.gov The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the formation of 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). researchgate.netnih.gov Dihydrosphingosine can be hydroxylated at the C4 position to form phytosphingosine. acs.org

Once formed, phytosphingosine can be acylated by ceramide synthases to produce phytoceramides. nih.gov These phytoceramides can then be further metabolized to form more complex glycosphingolipids by the addition of sugar moieties. nih.gov

Phytosphingosine can also be phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (PHS-1P). nih.gov While the signaling roles of sphingosine-1-phosphate are well-established, the specific functions of PHS-1P in mammals are still being elucidated, though it is known to be a bioactive molecule. nih.gov

The degradation of phytosphingosine follows a distinct pathway. It is metabolized into odd-numbered fatty acids, such as pentadecanoic acid (C15:0), via a process involving fatty acid α-oxidation. pnas.orgnih.govnih.gov This pathway involves a series of enzymatic reactions, including phosphorylation, cleavage by sphingosine-1-phosphate lyase, and subsequent oxidation steps. pnas.orgnih.gov The enzyme 2-hydroxyacyl-CoA lyase 2 (HACL2) has been identified as a key player in the C1 removal step of this α-oxidation process, which occurs in the endoplasmic reticulum. pnas.orgnih.gov The production of odd-chain fatty acids from phytosphingosine contributes to the diversity of fatty acids within the cell. nih.gov

Immunomodulatory Mechanisms involving Glycosphingolipids containing Phytosphingosine (e.g., iNKT cell activation)

Glycosphingolipids that contain a phytosphingosine backbone can act as potent immunomodulators, particularly through the activation of invariant Natural Killer T (iNKT) cells. ascenion.deascenion.de iNKT cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule on the surface of antigen-presenting cells (APCs). ascenion.deresearchgate.net

The activation of iNKT cells by these phytosphingosine-containing glycolipids triggers a rapid release of a broad range of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines. ascenion.deascenion.de This cytokine burst can, in turn, influence the activity of various other immune cells, including NK cells, B cells, and conventional T cells, thereby bridging the innate and adaptive immune systems. ascenion.denih.gov

The structure of the phytosphingosine chain within the glycolipid antigen is critical for its interaction with the CD1d binding groove and the subsequent recognition by the iNKT cell T-cell receptor (TCR). researchgate.netrupress.org The length of the phytosphingosine chain has been shown to directly control the affinity of the TCR binding to the CD1d-glycolipid complex and, consequently, the threshold of iNKT cell activation. rupress.org Specifically, increasing the phytosphingosine chain length can enhance the stability of the lipid in the CD1d groove and increase the binding affinity of the iNKT TCR. rupress.org

Modifications to the phytosphingosine backbone of synthetic glycolipid antigens, such as analogs of α-galactosylceramide (α-GalCer), have been explored to create derivatives with enhanced immunostimulatory properties. ascenion.deascenion.descirp.org For example, certain α-galactosyl phytosphingosine diamide (B1670390) analogs have demonstrated an enhanced ability to stimulate human iNKT cell populations. scirp.org These novel derivatives hold potential for applications in immunotherapy by promoting cell-mediated immunity against pathogens and tumors. ascenion.deascenion.de

Advanced Analytical Methodologies in D Xylo Phytosphingosine Research

Lipidomics Approaches for Comprehensive Phytosphingosine (B30862) Profiling

Lipidomics, the large-scale study of lipids in biological systems, has become an indispensable tool for investigating the diverse landscape of phytosphingosine and its derivatives. nih.gov These approaches can be broadly categorized into global (non-targeted) and targeted analyses, each providing unique insights into the sphingolipidome. nih.gov

Mass Spectrometry (MS)-Based Techniques (e.g., LC-MS, UPLC-QTOF-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC), stands as the cornerstone of modern sphingolipid analysis due to its high sensitivity, specificity, and throughput. mdpi.comresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are routinely employed for the detailed characterization and quantification of phytosphingosines. mdpi.comresearchgate.netnih.gov

UPLC-QTOF-MS, for instance, offers high-resolution separation and accurate mass measurements, enabling the identification and quantification of a wide array of sphingolipid species in complex biological samples like rat serum. mdpi.com This technique has been successfully used to identify as many as 120 different sphingolipids, showcasing its power in comprehensive profiling. mdpi.com The combination of UPLC's superior separation capabilities with the high resolution and sensitivity of QTOF-MS allows for the resolution of isomeric and isobaric interferences, which is a significant challenge in lipid analysis. mdpi.com In-source collision-induced fragmentation in LC-ESI-MS can generate characteristic product ions for ceramides (B1148491) containing a phytosphingosine moiety, aiding in their unambiguous identification. nih.gov

Table 1: Key Features of MS-Based Techniques in Phytosphingosine Analysis

| Technique | Key Features | Application in Phytosphingosine Research |

| LC-MS | Combines physical separation with mass analysis. | Separation and quantification of different ceramide types containing phytosphingosine. koreascience.kr |

| UPLC-QTOF-MS | High-resolution separation and accurate mass measurement. | Comprehensive identification and quantification of sphingolipids in biological samples. mdpi.com |

| LC-MS/MS | Tandem mass spectrometry for structural elucidation. | Detailed structural characterization of phytosphingosine-containing lipids and their isomers. oup.com |

Targeted and Non-Targeted Lipidomics for Sphingoid Base Analysis

Both targeted and non-targeted lipidomics strategies are applied to study sphingoid bases like D-xylo-phytosphingosine.

Non-targeted lipidomics aims to provide a broad, comprehensive snapshot of the entire lipidome in a given sample. nih.gov This approach is particularly useful for identifying unexpected changes in lipid profiles in response to stimuli or in disease states. nih.gov For example, non-targeted lipidomics has revealed alterations in phytosphingosine levels in skin conditions like acne. nih.gov

Targeted lipidomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of lipids. nih.gov This method offers higher sensitivity and is ideal for validating findings from non-targeted studies or for monitoring specific sphingolipid pathways. Targeted LC-MS/MS methods using multiple reaction monitoring (MRM) have been developed for the simultaneous quantification of multiple sphingoid bases, including phytosphingosine, with high accuracy and reproducibility. nih.gov

Application of Systems Biology and Bioinformatics in Sphingolipid Research

The complexity of sphingolipid metabolism and its extensive crosstalk with other signaling pathways necessitate a systems-level understanding. Systems biology and bioinformatics provide the tools to integrate large datasets and build predictive models of sphingolipid networks. nih.goveuropa.eu

Integrative Analysis of Genomic, Transcriptomic, and Lipidomic Data